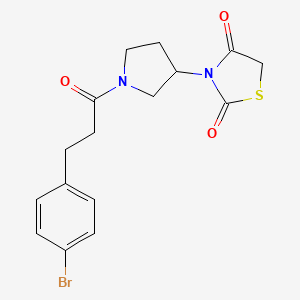

3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Descripción

3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a pyrrolidine ring substituted with a 3-(4-bromophenyl)propanoyl group at the 1-position and a thiazolidine-2,4-dione moiety at the 3-position. TZD derivatives are widely explored for their pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The compound’s structural complexity, featuring a propanoyl-pyrrolidine linker, may influence its pharmacokinetic profile and selectivity toward specific biological targets.

Propiedades

IUPAC Name |

3-[1-[3-(4-bromophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c17-12-4-1-11(2-5-12)3-6-14(20)18-8-7-13(9-18)19-15(21)10-23-16(19)22/h1-2,4-5,13H,3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNKSGZSLXDLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidine-2,4-dione class. This compound integrates a thiazolidine core with a pyrrolidine moiety and a propanoyl group substituted by a 4-bromophenyl ring. Thiazolidine derivatives are known for their diverse biological activities, including antihyperglycemic, anticancer, and antimicrobial properties. The unique structural arrangement of this compound suggests potential interactions with various biological targets, making it an attractive candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrN2O3S, with a molecular weight of 397.29 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrN2O3S |

| Molecular Weight | 397.29 g/mol |

| Purity | Typically ≥ 95% |

Antihyperglycemic Activity

Thiazolidinediones (TZDs), including compounds like this compound, have been extensively studied for their role as insulin sensitizers through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances insulin sensitivity and promotes glucose uptake in adipose tissue and muscle, thereby lowering blood glucose levels. Studies suggest that modifications in the thiazolidine structure can significantly influence the potency and efficacy of these compounds in managing diabetes .

Anticancer Properties

Research indicates that thiazolidinediones exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds with similar structural features have shown effectiveness against breast cancer cell lines by inhibiting proliferation and promoting apoptosis . The presence of the bromophenyl group in this compound may enhance its anticancer activity due to increased lipophilicity and potential interactions with cellular targets.

Antimicrobial Activity

Thiazolidine derivatives have also demonstrated antimicrobial properties against a range of pathogens. The structural diversity within this class allows for optimization of biological activity against bacteria and fungi. Preliminary studies suggest that this compound may possess significant antimicrobial effects, warranting further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Substituents on the thiazolidine ring can alter the compound's interaction with biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and potential target interactions |

| Propanoyl Moiety | Influences metabolic stability and bioavailability |

Case Studies

- Antidiabetic Efficacy : A study evaluated the antihyperglycemic effects of a series of thiazolidinediones, including derivatives similar to this compound). Results indicated significant reductions in blood glucose levels comparable to established TZDs like rosiglitazone and pioglitazone .

- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that thiazolidinediones could induce apoptosis through mitochondrial pathways. Compounds with similar structures showed enhanced cytotoxicity when combined with conventional chemotherapeutics .

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

This compound is a chemical compound with a molecular formula of and a molecular weight of 397.29 g/mol . It contains a thiazolidine-2,4-dione core, a pyrrolidine moiety, and a propanoyl group substituted with a 4-bromophenyl ring. This compound is explored in scientific research for its potential biological activities, including antihyperglycemic, anticancer, and antimicrobial properties.

Antihyperglycemic Activity

Thiazolidinediones (TZDs) are known as insulin sensitizers that activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and promoting glucose uptake in adipose tissue and muscle, thereby lowering blood glucose levels. Modifications in the thiazolidine structure can influence the potency and efficacy of these compounds in managing diabetes.

Anticancer Properties

Thiazolidinediones exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Similar compounds have shown effectiveness against breast cancer cell lines by inhibiting proliferation and promoting apoptosis. The bromophenyl group in this compound may enhance its anticancer activity due to increased lipophilicity and potential interactions with cellular targets.

Antimicrobial Activity

Thiazolidine derivatives have demonstrated antimicrobial properties against a range of pathogens. The structural diversity within this class allows for optimization of biological activity against bacteria and fungi. Preliminary studies suggest that this compound may possess significant antimicrobial effects, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Substituents on the thiazolidine ring can alter the compound's interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and potential target interactions |

| Propanoyl Moiety | Influences metabolic stability and bioavailability |

Antidiabetic Efficacy

Studies evaluating the antihyperglycemic effects of thiazolidinediones, including derivatives similar to this compound, have shown significant reductions in blood glucose levels comparable to established TZDs like rosiglitazone and pioglitazone.

Anticancer Activity

In vitro studies on breast cancer cell lines have demonstrated that thiazolidinediones can induce apoptosis through mitochondrial pathways. Compounds with similar structures showed enhanced cytotoxicity when combined with conventional chemotherapeutics.

Target and Mode of Action

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Activities of Thiazolidine-2,4-dione Derivatives

Functional Group Impact on Pharmacological Properties

Halogen Effects: The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects and greater van der Waals interactions compared to chloro or fluoro analogs (e.g., 3-(2-aminoethyl)-5-(4-chlorophenyl)-TZD and 3-(1-(3-(2-fluorophenyl)propanoyl)pyrrolidin-3-yl)-TZD ). Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in targets like kinases or glutaminase .

Linker and Side Chain Variations: The propanoyl-pyrrolidine linker in the target compound introduces conformational rigidity, which may restrict off-target interactions compared to flexible alkyl chains (e.g., aminoethyl in [302] ). Piperazine-substituted TZDs (e.g., YPC-21440 ) demonstrate that nitrogen-rich side chains improve solubility and kinase affinity, whereas the pyrrolidine-propanoyl group in the target compound balances rigidity and hydrophobicity.

Biological Target Specificity: The glutaminase-inhibiting (Z)-5-((1-(4-bromophenyl)pyrrol-3-yl)methylene)-TZD shares the bromophenyl motif with the target compound but lacks the pyrrolidine-propanoyl linker, suggesting divergent target profiles. Compounds like TM17 with bromo-methoxybenzylidene groups highlight the role of halogen positioning in modulating steric and electronic interactions with enzymes like COX-2.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1-(3-(4-Bromophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

The synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-propanoyl intermediate via chloroacylation of 4-bromoacetophenone derivatives, using chloroacetonitrile and subsequent heterocyclization with thioureas or thioamides .

- Step 2 : Introduction of the thiazolidine-2,4-dione moiety via condensation reactions. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by cyclization with chloroacetyl chloride under basic conditions .

- Key reagents : 4-Bromophenylpropanoyl derivatives, thioureas, and catalysts like NaH for deprotonation .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the pyrrolidine and thiazolidinedione ring systems. Peaks at δ 4.5–5.5 ppm often correspond to protons adjacent to the thiazolidinedione carbonyl groups .

- HRMS : For exact mass verification (e.g., observed m/z 226.0868 in analogous compounds) .

- IR Spectroscopy : To identify carbonyl stretches (C=O) at ~1750 cm⁻¹ and NH stretches in the thiazolidinedione ring .

Q. What preliminary biological assays are recommended for evaluating its activity?

- In vitro antimicrobial screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, as demonstrated in pyrazole-thiazole hybrids .

- Enzyme inhibition studies : Test PPARγ binding affinity to assess antidiabetic potential, given structural similarities to thiazolidinedione-based drugs .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) across studies?

- Variable temperature (VT) NMR : To detect tautomeric equilibria or solvent-induced shifts in the thiazolidinedione ring .

- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts for comparison with experimental data .

- X-ray crystallography : Single-crystal analysis (e.g., as in pyrazole derivatives) provides definitive structural validation .

Q. What strategies optimize regioselectivity during the synthesis of the pyrrolidine-thiazolidinedione scaffold?

- Catalyst selection : Palladium or copper catalysts in DMF improve yield and regioselectivity during cyclization steps .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .

- Temperature control : Slow addition of reagents at 0–5°C minimizes byproduct formation in electrophilic substitution steps .

Q. How can computational methods predict the compound’s environmental fate and ecotoxicity?

- QSAR models : Estimate biodegradation rates and partition coefficients (e.g., log P) using software like EPI Suite .

- Long-term environmental studies : Monitor abiotic transformations (hydrolysis, photolysis) and bioaccumulation in aquatic organisms, following frameworks like Project INCHEMBIOL .

Q. What experimental designs address low yields in multi-step syntheses?

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., molar ratios, temperature). For example, a split-plot design with four replicates was employed in analogous heterocyclic syntheses .

- In-line analytics : Implement real-time monitoring (e.g., HPLC) to identify bottlenecks in intermediate steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across structural analogs?

Q. What methodologies validate the stability of the thiazolidinedione moiety under physiological conditions?

- Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, analyzing degradation products via LC-MS .

- Kinetic profiling : Determine half-life (t1/2) using high-throughput UV-Vis spectroscopy .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Analogues

| Compound Feature | NMR (δ, ppm) | HRMS (m/z) | Source |

|---|---|---|---|

| Thiazolidinedione C=O | 170.2 (¹³C) | 226.0868 (observed) | |

| Pyrrolidine CH₂ | 3.2–3.8 (¹H) | — |

Q. Table 2. Catalytic Conditions for Cyclization Steps

| Catalyst | Solvent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 78 | High | |

| CuI | Toluene | 65 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.